1,5-Diphenyl-3-(2-thienyl)formazan

Overview

Description

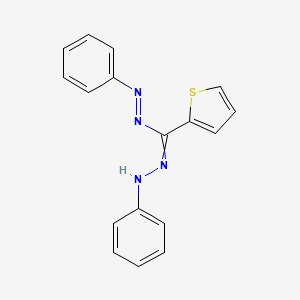

1,5-Diphenyl-3-(2-thienyl)formazan (CAS: 135984-01-9, molecular formula: C₁₇H₁₄N₄S) is a formazan derivative characterized by a central formazan backbone (N–N–C–N–N) substituted with phenyl groups at the 1- and 5-positions and a 2-thienyl group at the 3-position . Formazans are historically significant in analytical chemistry, particularly as colorimetric reagents for metal ion detection, and have gained attention in materials science and biomedicine due to their redox activity and photophysical properties .

Structurally, the compound exhibits tautomerism and isomerism common to formazans. For example, the 3-substituent’s electronic and steric effects influence the equilibrium between linear (E) and cyclic (Z) isomers, as observed in related compounds like 3-ethyl-1,5-diphenylformazan . Solid-state studies of analogous formazans reveal planar geometries stabilized by intramolecular hydrogen bonding and π-π stacking .

Preparation Methods

Diazonium Salt Preparation and Coupling Reactions

Diazotization of Aniline Derivatives

The synthesis begins with the diazotization of aniline or its substituted analog. In a representative procedure:

-

Aniline hydrochloride (1.0 mol) is dissolved in hydrochloric acid (2.5 M, 500 mL) at 0–5°C.

-

Sodium nitrite (1.05 mol) is added gradually to generate the diazonium chloride intermediate. Excess nitrous acid is quenched with sulfamic acid .

The diazonium salt is stabilized at low temperatures (<10°C) to prevent decomposition. For this compound, the absence of substituents on the phenyl rings simplifies this step compared to analogs with electron-withdrawing groups .

Coupling with 2-Thienylhydrazine

The diazonium salt is coupled with 2-thienylhydrazine (1.1 mol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile . The reaction proceeds under alkaline conditions (pH 9–11) maintained by sodium acetate or ammonia solution .

2^+ \text{Cl}^- + \text{H}2\text{N-NH-C}4\text{H}3\text{S} \rightarrow \text{Ar-N=N-NH-C}4\text{H}3\text{S} + \text{HCl}

The intermediate hydrazone is isolated via filtration and washed with cold ethanol to remove unreacted starting materials .

Oxidative Cyclization and Reduction

Formation of the Tetrazolium Intermediate

The hydrazone undergoes oxidative cyclization in the presence of lead tetraacetate or iodine in acetic acid , forming a tetrazolium salt. This step is critical for establishing the formazan’s conjugated system :

4\text{H}3\text{S} \xrightarrow{\text{[O]}} \text{Tetrazolium}^+ \text{X}^-

Reduction to Formazan

The tetrazolium salt is reduced using ascorbic acid or sodium dithionite in aqueous ethanol, yielding the final formazan product. The reduction must be conducted under inert atmosphere (N₂ or Ar) to prevent re-oxidation :

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or acetonitrile , achieving >96% purity (HPLC) . Optimal conditions involve slow cooling from 60°C to room temperature, yielding black crystalline solids with a melting point of 144°C .

Spectroscopic Validation

-

UV-Vis : The compound exhibits λ<sub>max</sub> at 515–525 nm in acetonitrile, characteristic of the formazan chromophore .

-

<sup>1</sup>H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while the thienyl protons resonate at δ 6.8–7.1 ppm .

-

Elemental Analysis : Nitrogen content ranges from 17.00–19.00%, consistent with the molecular formula C₁₇H₁₄N₄S .

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined one-pot method eliminates intermediate isolation:

-

Aniline , 2-thienylhydrazine , and NaNO₂ are reacted in HCl/ethanol at 0°C.

-

The mixture is neutralized with NaHCO₃ , and the formazan precipitates upon addition of ice water .

This approach reduces processing time but requires stringent pH control to avoid byproducts.

Solid-Phase Synthesis

Recent advances utilize polystyrene-supported diazonium salts for heterogeneous catalysis, improving yield (85–90%) and simplifying purification . The resin-bound intermediate is cleaved with TFA/DCM , releasing the formazan directly into solution .

Scalability and Industrial Production

For bulk synthesis (>100 g), the reaction is conducted in stainless steel reactors with mechanical stirring. Key parameters include:

-

Temperature : Maintained at 0–5°C during diazotization and 25°C during coupling.

-

Solvent Recovery : DMF is distilled under vacuum (80°C, 15 mmHg) and reused, reducing costs .

Industrial batches achieve a throughput of 1.2 kg/day with a net yield of 78% after recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(2-thienyl)formazan undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form colorless tetrazolium salts.

Reduction: Reduction of tetrazolium salts can yield formazans.

Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and thienyl groups.

Common Reagents and Conditions

Oxidizing Agents: Mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite.

Reducing Agents: Various dehydrogenases and reductases.

Major Products Formed

Oxidation: Tetrazolium salts.

Reduction: Formazans.

Scientific Research Applications

Biochemical Assays

One of the primary applications of 1,5-diphenyl-3-(2-thienyl)formazan is in biochemical assays, particularly as a chromogenic indicator in cell viability tests. This compound can be reduced by mitochondrial dehydrogenases in living cells to form colored formazan products, which can be quantified spectrophotometrically.

- MTT Assay : This method utilizes similar formazan compounds to assess cell viability based on metabolic activity. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan is a widely used technique in drug screening and cytotoxicity assays .

Antimicrobial Activity Assessment

The compound has been explored for its potential antimicrobial properties. In studies evaluating the antibacterial activity of various agents, including chitosan derived from fungi, the formation of formazan was used as a quantitative measure of microbial inhibition.

- Case Study : Research demonstrated that the addition of tetrazolium salts like TTC (2,3,5-triphenyltetrazolium chloride) allowed for qualitative and quantitative assessments of antibacterial activity against pathogens such as Salmonella typhimurium and Staphylococcus aureus. The intensity of the red formazan produced correlated with the strength of the antibacterial agent .

Environmental Monitoring

This compound has also found applications in environmental science for assessing soil and water quality through microbial activity indicators. The reduction of tetrazolium salts can indicate viable microbial populations in contaminated environments.

Data Tables

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-(2-thienyl)formazan involves its reduction to formazan by cellular enzymes such as dehydrogenases and reductases . This reduction process is often used as an indicator of cellular metabolic activity. The compound’s ability to form highly colored complexes with transition metal ions (e.g., Cu2+, Co3+, Ni2+, Zn2+) also plays a role in its biochemical applications .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Substituent Effects on Tautomerism and Isomerism

- 3-Ethyl-1,5-diphenylformazan : The ethyl group induces steric hindrance, favoring the linear (E) isomer in the solid state. Its Raman spectrum shows distinct C=N stretching vibrations at 1,580 cm⁻¹, compared to 1,570 cm⁻¹ for the 2-thienyl derivative, indicating reduced conjugation with aliphatic substituents .

- 3-Methyl- and 3-tert-butyl-1,5-diphenylformazan : Bulky substituents like tert-butyl destabilize the cyclic (Z) isomer, shifting the equilibrium toward the E form. Solid-state ¹³C NMR reveals upfield shifts for the C3 carbon (δ 145 ppm for tert-butyl vs. δ 152 ppm for 2-thienyl), reflecting electronic differences .

- 3-(4-Ethynylphenyl)-1,5-diphenylformazan : The ethynyl group enhances π-conjugation, resulting in a bathochromic shift in UV-vis spectra (λₘₐₐ 480 nm vs. 465 nm for the 2-thienyl analog) .

Spectroscopic Signatures

Biological Activity

1,5-Diphenyl-3-(2-thienyl)formazan (CAS No. 135984-01-9) is an organic compound belonging to the formazan class, characterized by its unique structural features, including two phenyl groups and a thienyl group. This compound has garnered attention due to its potential biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₄N₄S, with a molecular weight of approximately 306.39 g/mol. The presence of the hydrazone functional group allows for various chemical reactions, including electrophilic substitutions and reductions, which can yield different derivatives with potentially varied biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Cytotoxicity : In vitro studies have assessed its cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell growth in specific cancer types .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although detailed investigations are required to confirm these effects.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in its observed biological effects. The exact mechanisms remain an area of active research .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of this compound on breast (MCF-7), lung (HTB-54), and colon (HT-29) cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with IC50 values indicating selective toxicity towards malignant cells compared to non-malignant cells .

- Antioxidant Activity Assessment :

-

Antimicrobial Activity :

- Preliminary tests showed that the compound exhibited inhibitory effects against specific bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties that may contribute to the distinct biological activities of this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,5-Diphenylformazan | Two phenyl groups | Known for strong colorimetric response |

| 3-(2-Thienyl)formazan | One thiophene ring | Exhibits distinct electronic properties |

| 4-Aminoantipyrine | Pyrazolone derivative | Used extensively in colorimetric assays |

| Phenylhydrazine | Simple hydrazine structure | Precursor for various formazan derivatives |

The unique combination of phenyl and thienyl groups in this compound contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,5-diphenyl-3-(2-thienyl)formazan, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted aniline derivatives and carbonyl compounds under controlled conditions. For example, a phenylhydrazine derivative reacts with 2-thiophenecarboxaldehyde in the presence of a catalyst (e.g., acetic acid or sodium acetate) at 50–70°C under inert gas to prevent oxidation . Optimization includes temperature control (e.g., 60°C for 6–8 hours), stoichiometric ratios (1:1 for hydrazine:aldehyde), and purification via recrystallization or chromatography to achieve >95% purity.

Q. How can spectroscopic techniques (e.g., NMR, Raman) be used to characterize the structure of this compound?

- Solid-state NMR : ¹³C CP-MAS NMR resolves tautomeric forms (e.g., thione vs. thiol) by chemical shifts at 160–180 ppm for C=N bonds .

- Raman spectroscopy : Peaks at 1550–1600 cm⁻¹ confirm C=N stretching, while thiophene ring vibrations appear at 600–800 cm⁻¹ .

- UV-Vis : Absorption maxima near 450–500 nm (π→π* transitions) indicate conjugation in the formazan backbone .

Q. What methodologies are recommended for assessing cytotoxicity using formazan-based assays like MTT?

The MTT assay involves reducing tetrazolium salts (e.g., MTT) to formazan by mitochondrial enzymes in viable cells. Key steps:

Incubate cells with the compound (e.g., 1–10 µM) for 24–48 hours.

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

Critical parameters include cell density (5,000–10,000 cells/well), solvent controls, and validation via dose-response curves (IC₅₀ values) .

Advanced Research Questions

Q. How do steric and electronic effects of 3-substituents (e.g., thienyl vs. phenyl) influence the isomerization equilibrium of formazans?

Substituents at the 3-position alter tautomer stability through steric hindrance and electronic effects. For example:

- Bulky groups (e.g., thienyl) favor the Z-isomer due to reduced steric strain in the planar formazan structure.

- Electron-withdrawing substituents (e.g., NO₂) stabilize the thione tautomer, observed via ¹H NMR downfield shifts (δ 12–14 ppm for NH protons) .

Kinetic studies (UV-Vis monitoring at 500 nm) reveal isomerization rates (k = 10⁻³–10⁻⁴ s⁻¹) under thermal or photochemical activation .

Q. What structural features of this compound correlate with its antitumor activity, and how are SAR studies designed?

- Key features : The thienyl group enhances lipophilicity (logP ~3.5) and π-stacking with DNA/intercellular targets.

- SAR workflow :

- Synthesize derivatives with varied 3-substituents (e.g., methyl, ethynyl).

- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) via MTT assays.

- Corrogate data with computational models (e.g., molecular docking to topoisomerase II).

Example: IC₅₀ values of 2.0 µM (MCF-7) and 5.0 µM (HT-29) highlight selectivity dependent on substituent polarity .

Q. How can solid-state NMR and X-ray crystallography resolve controversies in formazan tautomerism?

- X-ray crystallography : Directly visualizes tautomeric forms. For instance, 3-ethyl-1,5-diphenylformazan crystallizes in a thione configuration (C=S bond length: 1.68 Å) .

- ¹³C CP-MAS NMR : Distinguishes thione (δ 175 ppm) vs. thiol (δ 160 ppm) via chemical shifts. Cross-polarization parameters (contact time: 2 ms, MAS rate: 12 kHz) optimize resolution .

Q. What advanced materials applications (e.g., OLEDs) exploit the photophysical properties of formazan derivatives?

Formazans exhibit tunable luminescence due to extended conjugation. In OLEDs:

Synthesize boron-difluoride complexes (e.g., BF₂-formazanates) to enhance quantum yield (Φ = 0.4–0.6).

Characterize emission spectra (λem = 550–650 nm) and charge mobility (μ = 10⁻³ cm²/Vs).

Test device efficiency (e.g., 15 cd/A for green-emitting layers) .

Properties

IUPAC Name |

N'-anilino-N-phenyliminothiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNVZGCGVPELJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696698 | |

| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135984-01-9 | |

| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.